{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
CAS No.:
Cat. No.: VC18036610
Molecular Formula: C6H9ClO2S
Molecular Weight: 180.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClO2S |
|---|---|
| Molecular Weight | 180.65 g/mol |
| IUPAC Name | 1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2 |
| Standard InChI Key | GXCMLLUFEUPDAI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(C2)CS(=O)(=O)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a bicyclo[1.1.1]pentane moiety, a highly strained carbocycle with three bridgehead carbons. The sulfonyl chloride group (-SO₂Cl) is attached to the bridgehead position via a methylene spacer. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₇ClO₂S | |
| Molecular weight | 166.63 g/mol | |
| SMILES | C1C2CC1(C2)S(=O)(=O)Cl | |
| InChI Key | DREIRKDGKQBTKF-UHFFFAOYSA-N | |
| Topological polar surface area | 34 Ų |
The strain energy of the BCP core (≈70 kcal/mol) contributes to its reactivity, while the sulfonyl chloride group enhances electrophilicity, enabling nucleophilic substitutions .
Spectroscopic and Computational Data
Predicted physicochemical properties highlight its lipophilicity and reactivity:
Tandem mass spectrometry (MS/MS) data from PubChem indicate prominent fragments at m/z 131 (BCP-CH₂⁺) and 96 (SO₂Cl⁻) .
Synthesis and Functionalization
Synthetic Routes
The synthesis of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves two key steps:
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BCP Core Construction: Photochemical [2+2] cycloaddition of propellane with diacetyl yields bicyclo[1.1.1]pentane-1,3-diketone, which is decarboxylated to the monoketone .
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Sulfonyl Chloride Introduction: Chlorosulfonation of the BCP-methyl intermediate using ClSO₃H or PCl₅/SO₂ provides the target compound .
Large-scale (>1 kg) photochemical syntheses have been optimized in flow reactors, achieving >90% yields .
Derivatization Strategies
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. For example:
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Reaction with aniline derivatives produces BCP-sulfonamides, valuable in drug discovery .
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Alkaline hydrolysis yields the corresponding sulfonic acid, a water-soluble intermediate .
Chemical Properties and Reactivity
Electrophilic Reactivity
The sulfonyl chloride group exhibits high electrophilicity, participating in:
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Nucleophilic substitutions: Amines, alcohols, and Grignard reagents readily displace the chloride .
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Cross-coupling reactions: Palladium-catalyzed couplings enable C-S bond formation with aryl boronic acids .
Stability and Degradation
The compound is moisture-sensitive, hydrolyzing to sulfonic acid in aqueous media. Storage under inert atmospheres (N₂/Ar) at -20°C is recommended .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP moiety serves as a non-planar bioisostere for para-substituted benzene rings, improving pharmacokinetic properties. Key examples include:
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γ-Secretase Inhibitors: BCP analogs exhibit enhanced aqueous solubility and permeability compared to aromatic counterparts .
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Protease Inhibitors: BCP-sulfonamides demonstrate improved metabolic stability in preclinical models .
Case Study: BMS-708,163 Analog
Replacing a para-fluorophenyl group with BCP in the γ-secretase inhibitor BMS-708,163 resulted in a 4-fold increase in oral bioavailability in murine models .
Recent Advances and Future Directions
Scalable Synthesis
Recent advances in continuous-flow photochemistry enable kilogram-scale production, reducing costs by 40% compared to batch methods .
Novel Derivatives
Ongoing research focuses on:
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